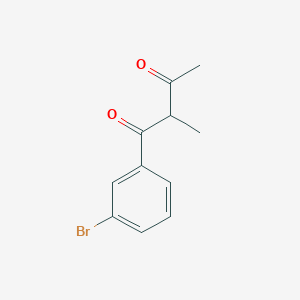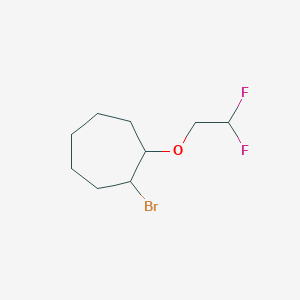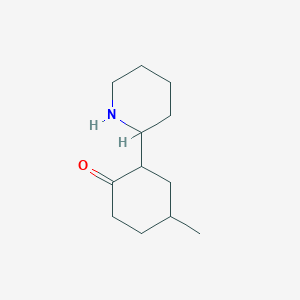
(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-methylpyridine with 1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired alcohol. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)ketone.
Reduction: Formation of (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanamine.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Pyrazol-4-yl)methanol: A simpler analog with similar reactivity but lacking the pyridine ring.
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline: A more complex analog with additional aromatic rings, offering different biological activities.
Uniqueness
(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is unique due to its combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(4-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-2-3-11-6-9(7)10(14)8-4-12-13-5-8/h2-6,10,14H,1H3,(H,12,13) |
Clé InChI |
HUMVVPCSCNHVMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
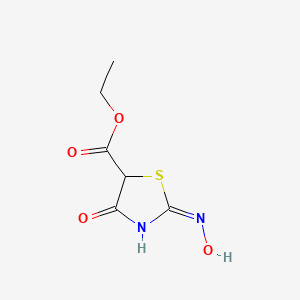
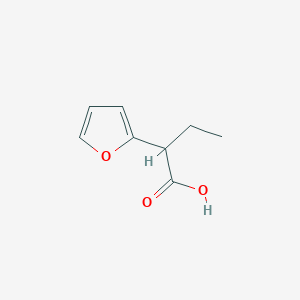
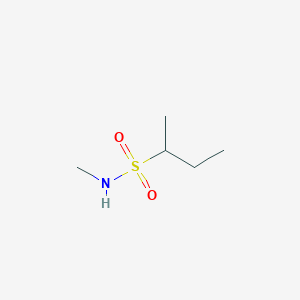
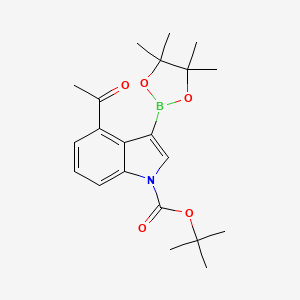
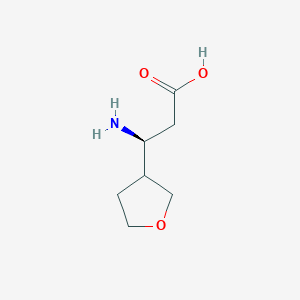
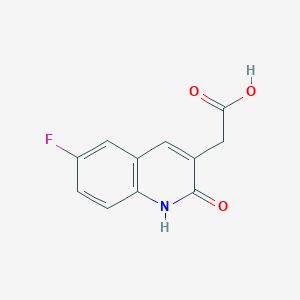
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

